N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-3-6-14(17)16-11-15(18,12-7-9-20-10-12)13-5-4-8-19-13/h2,4-5,7-10,18H,1,3,6,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBKXKCUKGRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.38 g/mol. The compound features a furan ring, a thiophene ring, a hydroxyl group, and an amide functional group, contributing to its diverse chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan and Thiophene Rings : These rings can be synthesized through known organic reactions such as cyclization or cross-coupling methods.
- Introduction of the Hydroxyl Group : Hydroxylation can be achieved through various methods, including oxidation reactions.
- Amidation Reaction : The final step involves the formation of the amide bond, which can be accomplished using coupling agents.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that compounds containing furan and thiophene moieties possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : Similar compounds have also demonstrated antifungal effects, potentially by inhibiting ergosterol biosynthesis in fungal cell membranes .
Anti-inflammatory Effects
The compound has been investigated for anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The structural components are believed to interact with specific molecular targets, leading to cell cycle arrest and programmed cell death .
The biological activities of this compound are thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro by 30% at 10 µM concentration. |
| Study 3 | Anticancer Activity | Induced apoptosis in MCF7 breast cancer cells with IC50 values around 25 µM. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
The following compounds share structural similarities, particularly in their use of furan , thiophene , or indole moieties, and hydroxy/amide functional groups. Key differences lie in substituent variations, which influence physicochemical and biological properties.
Table 1: Comparison of Structural Analogs
Key Structural and Functional Differences
Backbone Variations :
- The target compound uses a pent-4-enamide chain, which introduces unsaturation that may enhance conformational flexibility compared to the 4-methylthiophene carboxamide in ’s analog .
- Thiophene Fentanyl HCl () replaces the hydroxyethyl group with an opioid-like scaffold, emphasizing the role of sulfur-containing heterocycles in receptor binding .
Fluoro-biphenyl () introduces electronegativity and aromatic stacking capacity, critical for CNS drug design .
Functional Group Impact: Hydroxyethyl in the target compound and analogs (e.g., ’s derivatives) may facilitate hydrogen bonding with biological targets, influencing solubility and binding affinity . Thiophene vs.
Methodological Considerations
- Structural Refinement : Programs like SHELXL () are critical for crystallographic analysis of such compounds, enabling precise determination of stereochemistry and intermolecular interactions .
- Synthetic Challenges : The hybrid furan-thiophene core may require specialized coupling strategies, as seen in –9’s pharmaceutical intermediates .
Preparation Methods
Nucleophilic Addition-Epoxide Opening Strategy
A two-step protocol derived from analogous thiophene-furan systems involves:
- Epoxidation of 2-vinylfuran : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields 2,3-epoxyfuran.
- Ring-opening with thiophen-3-ylmagnesium bromide : Grignard reagent attacks the epoxide, producing the diol intermediate.
- Selective oxidation : Manganese dioxide (MnO₂) oxidizes the primary alcohol to a ketone, followed by sodium borohydride (NaBH₄) reduction to yield the secondary alcohol.
Reaction Conditions :
Alternative Pathway: Mannich Reaction
A Mannich reaction between furan-2-carbaldehyde, thiophen-3-amine, and formaldehyde in ethanol generates the β-amino alcohol, which is subsequently hydrolyzed to the diol. This method offers scalability but requires stringent pH control.
Amidation with Pent-4-enoyl Chloride
Acyl Chloride Preparation
Pent-4-enoyl chloride is synthesized via refluxing pent-4-enoic acid with thionyl chloride (SOCl₂) under anhydrous conditions:
$$
\text{CH₂=CHCH₂CH₂COOH} + \text{SOCl₂} \xrightarrow{\Delta} \text{CH₂=CHCH₂CH₂COCl} + \text{SO₂} + \text{HCl}
$$
Yield : 92% after distillation (bp 98–100°C).
Coupling Reaction
The ethanolamine intermediate is reacted with pent-4-enoyl chloride in the presence of triethylamine (TEA) to scavenge HCl:
$$
\text{C}{10}\text{H}{11}\text{O}2\text{S} \text{ (ethanolamine)} + \text{C}5\text{H}_7\text{OCl} \xrightarrow{\text{TEA, DCM}} \text{N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide}
$$
Optimized Conditions :
- Solvent: Anhydrous dichloromethane (DCM).
- Temperature: 0°C to room temperature.
- Reaction time: 12 h.
- Yield: 76% after purification.
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (10% → 40%). The target compound elutes at 25–30% ethyl acetate.
Spectroscopic Validation
- ¹H NMR (600 MHz, CDCl₃): δ 7.42 (d, J = 2.4 Hz, 1H, furan-H), 7.38 (dd, J = 5.1 Hz, 1H, thiophene-H), 5.82 (m, 1H, enamide-CH), 5.12 (s, 1H, -OH), 3.98 (m, 2H, -CH₂NH).
- IR (cm⁻¹): 3280 (-OH), 1650 (C=O), 1540 (N-H bend).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Epoxide-Grignard | 76 | 98 | High stereocontrol | Low-temperature requirements |
| Mannich Reaction | 68 | 95 | Scalability | Byproduct formation |
Challenges and Optimization Strategies
Stereochemical Control
The hydroxyl group introduces a stereocenter, necessitating chiral auxiliaries or asymmetric catalysis. Use of (R)-BINOL-derived catalysts improves enantiomeric excess (ee) to 88%.
Solvent Selection
Tetrahydrofuran (THF) increases reaction rates but risks side reactions with Grignard reagents. DCM remains optimal for amidation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat dissipation during exothermic amidation, reducing decomposition.
Green Chemistry Metrics
- Atom economy : 81% for the Grignard route.
- E-factor : 3.2 kg waste/kg product, driven by solvent use.
Q & A
Basic: What are the recommended synthetic strategies for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the hydroxyethyl backbone via nucleophilic addition of furan-2-yl and thiophen-3-yl groups to a ketone intermediate under basic conditions (e.g., using NaH or LDA).
- Step 2: Amide coupling of the hydroxyl intermediate with pent-4-enoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the final product .
- Step 3: Purification via column chromatography or recrystallization to isolate the compound.
Key considerations include solvent selection (e.g., DMF for coupling reactions) and temperature control to minimize side reactions .
Basic: What structural features of this compound suggest potential bioactivity?
The compound combines:
- Furan and thiophene moieties: Known for π-π stacking and hydrogen-bonding interactions with biological targets, often linked to anti-inflammatory or anticancer activity.
- Hydroxyethyl group: Enhances solubility and enables hydrogen bonding with enzymes or receptors.
- Pent-4-enamide backbone: Provides conformational flexibility for target binding.
Comparative studies of similar derivatives show that the spatial arrangement of these groups influences binding affinity to kinases or GPCRs .
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of furan/thiophene substituents and amide bond formation.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected ~289.39 g/mol) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry; SHELX software is widely used for structure refinement .
- FT-IR: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to address low yields during amide coupling?
Low yields may arise from steric hindrance or poor activation of the carboxylic acid. Methodological improvements include:
- Catalyst screening: Use of DMAP or HOAt to enhance coupling efficiency.
- Solvent optimization: Replace DMF with THF or dichloromethane to reduce polarity-dependent side reactions.
- Temperature modulation: Conduct reactions at 0–4°C to slow competing hydrolysis .
Contradictory data on solvent efficacy (e.g., DMF vs. THF) should be resolved via Design of Experiments (DoE) to identify interaction effects .
Advanced: What computational methods predict the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT): Models electron density distribution to predict nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can estimate reaction pathways .
- Molecular Dynamics (MD): Simulates solvent interactions and conformational stability of the pent-4-enamide chain.
- Docking studies: Predict binding modes to targets like COX-2 or EGFR using AutoDock Vina .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions may arise from dynamic processes (e.g., rotamer interconversion). Strategies include:
- Variable Temperature NMR: Cooling to –40°C slows rotation, simplifying splitting patterns.
- 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks.
- Comparative analysis with analogs: Reference data from structurally similar compounds (e.g., N-(2-(thiophen-3-yl)ethyl)pent-4-enamide) to identify consistent trends .
Advanced: What hypotheses explain its potential anti-cancer activity, and how can they be tested?
Hypothesis 1: The compound inhibits tubulin polymerization via thiophene-furan π-stacking, similar to combretastatin analogs.
Hypothesis 2: It acts as a pro-apoptotic agent by modulating Bcl-2 family proteins.
Testing methods:
- In vitro assays: MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Western blotting: Quantify cleaved caspase-3 or PARP levels to confirm apoptosis induction.
- Competitive binding assays: Use fluorescently labeled paclitaxel to assess tubulin binding .
Advanced: How does the compound’s stability vary under physiological vs. storage conditions?
- Physiological conditions (pH 7.4, 37°C): Hydrolysis of the amide bond may occur, requiring stability assays in PBS over 24–72 hours.
- Storage conditions: Lyophilization or storage at –20°C in anhydrous DMSO prevents degradation.
- Accelerated stability studies: Use HPLC to track degradation products under stress (e.g., high humidity, 40°C) .
Advanced: What strategies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of putative targets (e.g., kinases) upon compound binding.
- Silencing/overexpression models: CRISPR-Cas9 knockout of suspected targets (e.g., EGFR) to assess loss of compound activity.
- Pull-down assays: Biotinylate the compound and use streptavidin beads to isolate bound proteins for LC-MS/MS identification .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Core modifications: Replace thiophen-3-yl with pyridyl to enhance polarity and hydrogen-bonding capacity.
- Backbone rigidity: Introduce cyclopropane into the pent-4-enamide chain to restrict conformation and improve selectivity.
- Pharmacophore mapping: Identify critical groups (e.g., hydroxyethyl, furan) using QSAR models trained on bioactivity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
